Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold
Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold
An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with detailed experimental protocols, and discuss its potential as a scaffold in modern drug discovery, grounded in authoritative scientific principles.
The fusion of pyrimidine and thiazole rings into a single molecular entity creates a scaffold with considerable potential in drug development. Both heterocycles are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and is a key component in many therapeutic agents.
The strategic combination of these two moieties in 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid results in a molecule with a unique electronic and steric profile, making it a valuable building block for creating targeted therapies. The carboxylic acid group at the 5-position of the thiazole ring provides a crucial handle for further chemical modification, enabling the synthesis of amides, esters, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Molecular Characteristics
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂S | [3] |
| Molecular Weight | 207.21 g/mol | [3] |
| CAS Number | 1014630-98-8 | [3] |
| Canonical SMILES | O=C(C1=CN=C(C2=NC=CC=N2)S1)O | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
The molecular weight of 207.21 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for quantitative analysis in bioassays. The compound's structure, featuring multiple nitrogen atoms and a carboxylic acid group, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility and interactions with biological targets.
Synthesis and Mechanistic Insights
The construction of the 2-(pyrimidin-2-yl)thiazole core is most effectively achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[1] This pathway involves the condensation of a thioamide with an α-halocarbonyl compound.
Proposed Synthetic Pathway
The synthesis can be logically envisioned in two primary stages:
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Preparation of the key intermediate, pyrimidine-2-carboximidothioate.
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Hantzsch condensation to form the final thiazole ring.
A plausible and efficient route starts from commercially available pyrimidine-2-carboxamidine, which is converted to the corresponding thioamide. This intermediate then undergoes cyclization with an ethyl 2-chloro-3-oxopropanoate, followed by hydrolysis to yield the target carboxylic acid.
Caption: Synthetic pathway for 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid.
Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid
This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.
Materials:
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Pyrimidine-2-carbothioamide
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Ethyl 2-chloro-3-oxopropanoate
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Sodium Bicarbonate (NaHCO₃)
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Ethanol (EtOH), Anhydrous
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Lithium Hydroxide (LiOH)
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Hydrochloric Acid (HCl), 1M
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), Anhydrous
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Round-bottom flasks, reflux condenser, magnetic stirrer, and standard laboratory glassware.
Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate (Hantzsch Condensation)
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrimidine-2-carbothioamide (1.0 eq) and anhydrous ethanol (10 volumes).
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Stir the mixture to achieve a suspension. Add sodium bicarbonate (1.5 eq).
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To this stirring suspension, add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.
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Causality: The base (NaHCO₃) facilitates the reaction by deprotonating the thioamide, increasing its nucleophilicity to attack the α-halocarbonyl compound, and neutralizes the HCl byproduct. Ethanol serves as a suitable polar protic solvent.
-
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
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Self-Validation: The product can be purified by column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR and LC-MS analysis.
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Step 2: Hydrolysis to 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid
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Dissolve the crude ethyl ester from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
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Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours.
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Causality: LiOH is a strong base that saponifies the ester to its corresponding carboxylate salt. The reaction is typically rapid at room temperature.
-
-
Monitor the hydrolysis by TLC until the starting material is consumed.
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Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid.
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Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.
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Applications in Drug Discovery and Medicinal Chemistry
The 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics. The thiazole core is a known bioisostere of various functional groups and can engage in crucial hydrogen bonding and π-stacking interactions within enzyme active sites.[2]
Potential Therapeutic Areas:
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Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic systems. The pyrimidinyl-thiazole core can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Thiazole derivatives have a long history as antibacterial and antifungal agents.[2] Modifications of the core structure could lead to new compounds that overcome existing resistance mechanisms.
-
Antiviral Therapeutics: The structural motifs present are found in compounds with antiviral activity, such as the HIV protease inhibitor Ritonavir, which contains a thiazole ring.[1]
The carboxylic acid functional group is particularly advantageous, serving as an anchor point for library synthesis via amide coupling. This allows for the rapid generation of a diverse set of derivatives to explore the structure-activity relationship (SAR) around this core, a critical step in lead optimization.
Conclusion
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid, with a molecular weight of 207.21 g/mol , is more than a simple chemical compound; it is a highly versatile and promising platform for medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations like the Hantzsch reaction. The strategic combination of the pyrimidine and thiazole heterocycles provides a foundation for designing novel molecules with the potential to address a wide range of therapeutic challenges. This guide provides the foundational knowledge for researchers to synthesize, modify, and explore the full potential of this valuable chemical entity.
References
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- 1014630-98-8|2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid - BLDpharm.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1014630-98-8|2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
